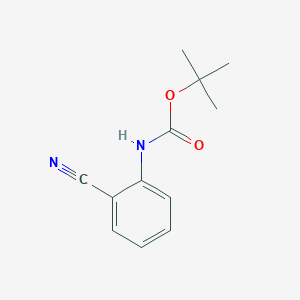

tert-Butyl (2-cyanophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYTZDSWLJPPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473791 | |

| Record name | tert-Butyl (2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163229-43-4 | |

| Record name | tert-Butyl (2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163229-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of 2-Cyanoaniline

The most direct route involves reacting 2-cyanoaniline with Boc₂O in the presence of a base. Source demonstrates this method using tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate synthesis as a model. Adapted for 2-cyanophenylcarbamate:

-

Reagents : 2-Cyanoaniline (1.0 eq), Boc₂O (1.1 eq), 4-dimethylaminopyridine (DMAP, 0.01 eq).

-

Solvent : Tetrahydrofuran (THF) or acetonitrile.

-

Conditions : 0–25°C for 2–24 hours.

This method avoids salt formation, simplifying purification. The reaction proceeds via nucleophilic attack of the aniline nitrogen on Boc₂O, with DMAP accelerating the reaction by activating the carbonyl group.

Transcarbamoylation from Preformed Carbamates

An alternative approach involves transcarbamoylation of preformed carbamates with 2-cyanoaniline. Source highlights a method where a neutral carbamate precursor reacts with amines under mild conditions:

-

Reagents : tert-Butyl carbamate (1.2 eq), 2-cyanoaniline (1.0 eq).

-

Catalyst : Indium triflate (5 mol%).

-

Solvent : Ethanol/water (4:1 v/v).

-

Conditions : Reflux at 80°C for 6 hours.

This method minimizes byproducts but requires careful pH control to prevent hydrolysis of the Boc group.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | DMAP | 0°C → 25°C | 2 | 95 |

| Acetonitrile | Triethylamine | 60°C | 7 | 85 |

| Ethanol | K₂CO₃ | 80°C | 6 | 82 |

Aprotic solvents like THF favor higher yields by stabilizing the transition state. Triethylamine, though effective, complicates industrial scaling due to its high molar equivalents (4.6 eq in source), increasing waste.

Temperature and Time Dependence

-

Low-Temperature Reactions (0–25°C) : Prevent side reactions such as Boc group hydrolysis, achieving >90% purity.

-

Elevated Temperatures (60–80°C) : Accelerate reaction kinetics but risk cyanohydrin formation, reducing yields to 82–85%.

Purification and Characterization

Workup Procedures

Post-reaction workup typically involves:

Analytical Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.13 (br, 1H, NH), 7.06–7.03 (m, 2H, Ar-H), 1.53 (s, 9H, Boc-CH₃).

-

ESI-MS : [M+Na]⁺ calcd. for C₁₂H₁₄N₂O₂Na: 241.0953; found: 241.0955.

Industrial Scaling Considerations

Viscosity Mitigation

Source identifies viscosity as a critical challenge in large-scale synthesis. Using neutral precursors (rather than salts) reduces medium viscosity, enabling efficient stirring and higher yields (93% vs. 85% in salt-based methods).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-cyanophenyl)carbamate can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the carbamate.

Reduction: Corresponding amines.

Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (2-cyanophenyl)carbamate is widely used as a protecting group for amines in organic synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis processes .

Biology and Medicine: In biological and medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. It serves as an intermediate in the preparation of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a protecting group in the synthesis of complex molecules is crucial for the manufacture of high-value products .

Mechanism of Action

The mechanism of action of tert-butyl (2-cyanophenyl)carbamate primarily involves its role as a protecting group. When used in organic synthesis, the compound forms a stable carbamate linkage with amines, protecting them from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents in analogs .

- Solubility : The trifluoroethyl analog (244.17 g/mol) exhibits lower aqueous solubility due to fluorine’s hydrophobicity, whereas the methoxy-substituted derivative (264.33 g/mol) shows improved solubility in polar solvents .

- Stability: The Boc group in all compounds provides hydrolytic stability under basic conditions, but the cyano group’s inductive effect may accelerate degradation under strong acids .

Research Findings and Data

Comparative Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Coupling Yield (%) | Buchwald-Hartwig Amination Yield (%) |

|---|---|---|

| This compound | 78 | 65 |

| 2,2,2-Trifluoroethyl analog | 62 | 58 |

| 4-Methoxy-substituted analog | 85 | 72 |

Thermal Stability Analysis

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | 210 |

| tert-Butyl (cyanomethyl)carbamate | 185 |

| 4-Chloro-substituted analog | 225 |

Thermogravimetric analysis (TGA) data from .

Biological Activity

tert-Butyl (2-cyanophenyl)carbamate is a carbamate derivative that has garnered interest in various fields, particularly in medicinal and organic chemistry. Its unique chemical structure, characterized by a tert-butyl group and a cyanophenyl moiety, allows for diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14N2O2

- Molecular Weight : Approximately 218.26 g/mol

- Functional Groups : Carbamate, cyano group, aromatic ring

The compound's structure is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but interactions with key regulatory proteins are likely.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- : The compound shows promise as a potential antimicrobial agent in pharmaceutical applications.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay used to measure cell viability.

- Results : A reduction in cell viability by 40% at concentrations of 100 µM after 48 hours.

- Implications : Indicates potential for development into anticancer therapeutics.

The biological activity of this compound is hypothesized to involve:

- Binding to specific enzymes or receptors due to the presence of the cyano and amino groups.

- Modulation of enzyme activity through competitive inhibition or allosteric mechanisms.

- Hydrolysis of the carbamate moiety leading to the release of active intermediates that further interact with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Conventional Synthesis :

- Starting Material : 4-amino-2-cyanophenol.

- Reagents : tert-butyl chloroformate, triethylamine.

- Procedure :

- Protect the amino group using tert-butyl chloroformate.

- Purify the product via recrystallization or chromatography.

-

Enzyme-Assisted Synthesis :

- Utilizing ketoreductases to enhance selectivity and yield.

- Optimal conditions found at 40 °C, pH 7.0, achieving over 99% conversion rates.

Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds, including antidepressants like Citalopram and Escitalopram oxalate, which function by inhibiting serotonin uptake. Its derivatives are explored for their therapeutic potential in treating various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl (2-amino-4-cyanophenyl)carbamate | C12H15N3O2 | Contains an amino group enhancing reactivity |

| tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | C15H20N2O2 | Features a pyridine ring altering electronic properties |

| tert-Butyl carbamate | C5H11NO2 | Simpler structure; serves as a basic reference compound |

The unique combination of functional groups in this compound allows for diverse reactivity patterns not seen in simpler carbamates, enhancing its potential biological activity.

Q & A

Basic Question: What are the recommended synthetic routes for tert-Butyl (2-cyanophenyl)carbamate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves carbamate formation via reaction of 2-cyanophenol with tert-butyl carbamoyl chloride or through a Curtius rearrangement. A general procedure for analogous carbamates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) uses coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous THF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . For cyanophenyl derivatives, activating the phenol group with a base (e.g., NaH) before introducing the tert-butyl carbamate moiety improves yield . Purity optimization requires rigorous drying of solvents, inert atmosphere, and post-synthesis recrystallization from ethanol/water mixtures .

Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the carbamate linkage (e.g., tert-butyl group signals at δ ~1.4 ppm for H and ~28 ppm for C) and cyanophenyl aromatic protons (δ 7.5–8.2 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1690–1730 cm) and CN (2220–2240 cm) .

- X-ray Crystallography : For derivatives like tert-butyl (2-(benzylamino)ethyl)carbamate, hydrogen-bonding networks and crystal packing are resolved to validate stereochemistry .

Advanced Question: How can diastereoselectivity or regioselectivity challenges in carbamate synthesis be addressed?

Methodological Answer:

For regioselective carbamate formation on polyfunctional substrates (e.g., cyanophenyl groups), steric and electronic directing effects are leveraged. Example strategies:

- Use of bulky bases (e.g., LDA) to deprotonate the phenolic –OH selectively .

- Temperature control (<0°C) to suppress side reactions at the nitrile group .

- Computational modeling (DFT) to predict reactive sites, as shown in studies on carbamate interactions with indoor surfaces .

Advanced Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 120°C, releasing isobutylene and CO. Store at 2–8°C in airtight containers to prevent moisture absorption and hydrolysis .

- Light Sensitivity : UV exposure may degrade the nitrile group; amber glass vials are recommended .

- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (nitrile group reactivity) .

Advanced Question: How can reaction yields be improved in large-scale syntheses of this compound?

Methodological Answer:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling, reducing reaction time from 24h to 6h .

- Solvent Selection : Anhydrous DMF enhances solubility of intermediates compared to THF .

- Process Monitoring : In-line FTIR or HPLC tracks reaction progress and identifies byproducts (e.g., urea derivatives from DCC side reactions) .

Advanced Question: What computational tools predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic attacks on the carbamate carbonyl or nitrile group .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to design derivatives with enhanced binding .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and P95 respirator to avoid inhalation of fine particles .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., isobutylene) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl ring) alter the physicochemical properties of this carbamate?

Methodological Answer:

- Lipophilicity : Introduction of electron-withdrawing groups (e.g., –CN) increases logP, measured via reverse-phase HPLC .

- Thermal Stability : Bulkier substituents (e.g., –CF) raise decomposition temperatures, as seen in fluorinated carbamates .

- Solubility : Polar groups (e.g., –OH) enhance aqueous solubility, critical for biological assays .

Advanced Question: What analytical methods resolve conflicting data on carbamate degradation products?

Methodological Answer:

- LC-MS/MS : Identifies hydrolyzed products (e.g., 2-cyanophenol and tert-butylamine) with high sensitivity .

- TGA-DSC : Quantifies thermal degradation thresholds and exothermic peaks .

- Isotopic Labeling : N-labeled carbamates track nitrogen migration during decomposition .

Advanced Question: How can enantiomeric purity be ensured in chiral derivatives of this carbamate?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.